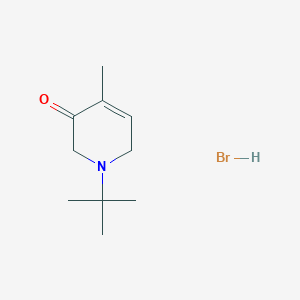![molecular formula C17H24N4O2S B4895465 5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)
5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide, commonly known as "DEAPS," is a chemical compound that has been widely studied in scientific research. DEAPS is a sulfonamide-based compound that has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用機序
The mechanism of action of DEAPS is not fully understood, but it is thought to involve the modulation of ion channel activity and the inhibition of enzyme activity. DEAPS has been shown to bind to the S4-S5 linker of voltage-gated potassium channels, which may alter channel gating kinetics. Additionally, DEAPS has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme.
Biochemical and Physiological Effects:
DEAPS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and enzyme activity, DEAPS has been shown to inhibit the proliferation of cancer cells and to induce cell death in certain cancer cell lines. DEAPS has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
DEAPS has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized in the laboratory. Additionally, DEAPS has been shown to have a high degree of selectivity for its target ion channels and enzymes, which makes it a valuable tool for studying these proteins. However, DEAPS does have some limitations. Its low yield in the synthesis process can make it expensive to produce in large quantities. Additionally, DEAPS has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DEAPS. One area of interest is the development of more efficient synthesis methods for DEAPS, which could increase its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of DEAPS and its effects on ion channels, enzymes, and other biological processes. Finally, the potential therapeutic applications of DEAPS, particularly in the treatment of cancer and inflammation, warrant further investigation.
合成法
The synthesis of DEAPS involves a multi-step process that begins with the reaction of 3-chloro-6-(diethylamino)pyridazine with N-ethyl-2-methylbenzenesulfonamide. This reaction yields a mixture of the desired product and its regioisomer. The mixture is then separated using column chromatography to obtain pure DEAPS. The yield of this process is typically around 50%.
科学的研究の応用
DEAPS has been used in a variety of scientific research applications, including the study of ion channels, cell signaling pathways, and enzyme activity. DEAPS has been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and transient receptor potential channels. Additionally, DEAPS has been used to investigate the role of protein kinase C in cell signaling pathways. DEAPS has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
特性
IUPAC Name |
5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-18-24(22,23)16-12-14(9-8-13(16)4)15-10-11-17(20-19-15)21(6-2)7-3/h8-12,18H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYUZRVYZPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)

![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
